molecular formula C10H10ClNO B11901285 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11901285
M. Wt: 195.64 g/mol
InChI Key: QSIZYUYCHQYULG-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 5th position, a methyl group at the 6th position, and a ketone group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-amino-5-chloroacetophenone and ethyl acetoacetate, the compound can be synthesized through a multi-step process involving condensation, cyclization, and oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylquinolin-4(1H)-one
  • 6-chloro-2,3-dihydroquinolin-4(1H)-one
  • 5-bromo-6-methyl-2,3-dihydroquinolin-4(1H)-one

Uniqueness

Compared to similar compounds, 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one stands out due to its specific substitution pattern. The presence of both chlorine and methyl groups at specific positions imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a chlorine atom and a methyl group, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNO, with a molecular weight of 195.65 g/mol. The compound features a bicyclic structure that combines a benzene ring fused to a pyridine ring. The chlorine atom at position five and the methyl group at position six enhance its biological activity by influencing its electronic properties and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes or modulate receptor activities, which can lead to antimicrobial effects or influence cancer cell proliferation.
  • Cellular Pathways : It has been shown to interfere with DNA replication and protein synthesis, which are critical for cellular function and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth. The compound's structure allows it to interact with bacterial enzymes, potentially leading to cell death.

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including:

  • HL-60 (Promyelocytic Leukemia) : The compound demonstrated an IC50 value below 0.3 µM, indicating potent cytotoxicity.
  • MCF-7 (Breast Cancer) : Similar cytotoxic effects were observed, although the compound was slightly less effective compared to HL-60 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60<0.3Induces apoptosis and DNA damage
MCF-7Low µM rangeInhibits cell proliferation

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assessment : A study utilized the MTT assay to evaluate the cytotoxic effects on HL-60 and MCF-7 cells. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • DNA Damage Induction : Flow cytometry analysis revealed that treatment with the compound increased levels of phosphorylated H2AX, a marker for DNA damage. This suggests that the compound not only inhibits proliferation but also contributes to genotoxic stress in cancer cells .
  • Structure Activity Relationship (SAR) : Investigations into various analogs of quinolinones revealed that modifications at specific positions influenced their potency against cancer cells. Compounds with alkyl substituents at position 2 exhibited enhanced activity compared to those with aryl substituents .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10ClNO/c1-6-2-3-7-9(10(6)11)8(13)4-5-12-7/h2-3,12H,4-5H2,1H3

InChI Key

QSIZYUYCHQYULG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NCCC2=O)Cl

Origin of Product

United States

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